molecular formula C26H26O8 B12421504 Saccharothrixin K

Saccharothrixin K

Cat. No.: B12421504
M. Wt: 466.5 g/mol
InChI Key: QGBUJDIYJGZTSW-NEQZVEPQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saccharothrixin K involves the biosynthetic gene cluster from Saccharothrix sp. This cluster encodes several distinct subclasses of oxidoreductases, which are crucial for the production of polycyclic aromatic polyketides with unusual redox modifications

Industrial Production Methods

Industrial production of this compound would likely involve fermentation processes using Saccharothrix sp. strains. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, would be essential to maximize yield. Genetic engineering techniques could also be employed to enhance the production of this compound by overexpressing key biosynthetic genes.

Chemical Reactions Analysis

Types of Reactions

Saccharothrixin K undergoes various chemical reactions, including glycosylation, oxidation, and reduction. These reactions are facilitated by the enzymes encoded in its biosynthetic gene cluster .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and glycosyl donors. The specific conditions for these reactions depend on the desired modifications and the enzymes involved.

Major Products

The major products formed from the reactions involving this compound include various glycosylated derivatives and oxidized or reduced forms of the compound. These products can exhibit different biological activities and potential therapeutic applications.

Scientific Research Applications

Saccharothrixin K has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Saccharothrixin K involves its interaction with bacterial cell membranes. The glycosylated structure of the compound allows it to bind to specific targets on the bacterial surface, disrupting membrane integrity and leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

. These compounds share similar biosynthetic pathways and structural features but differ in their specific glycosylation patterns and biological activities. Saccharothrixin K is unique due to its specific glycosylation, which contributes to its moderate antibacterial activity .

Properties

Molecular Formula

C26H26O8

Molecular Weight

466.5 g/mol

IUPAC Name

12-hydroxy-8-methoxy-3-methyl-1-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-12H-benzo[a]anthracen-7-one

InChI

InChI=1S/C26H26O8/c1-11-9-13-7-8-15-20(23(29)14-5-4-6-16(32-3)19(14)22(15)28)18(13)17(10-11)34-26-25(31)24(30)21(27)12(2)33-26/h4-10,12,21,23-27,29-31H,1-3H3/t12-,21-,23?,24+,25+,26-/m0/s1

InChI Key

QGBUJDIYJGZTSW-NEQZVEPQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=CC3=C2C4=C(C=C3)C(=O)C5=C(C4O)C=CC=C5OC)C)O)O)O

Origin of Product

United States

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